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Compound of Interest

Compound Name: Orotaldehyde

Cat. No.: B3021436 Get Quote

This guide provides a detailed spectroscopic comparison of orotaldehyde, a key intermediate

in pyrimidine metabolism, with its synthetic precursor, 6-methyluracil, its oxidized form, orotic

acid, and its reduced form, 6-hydroxymethyluracil. This objective analysis, supported by

experimental data, is intended for researchers, scientists, and professionals in drug

development to facilitate the identification and characterization of these compounds.

Introduction
Orotaldehyde (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde) is a significant

molecule in biochemical pathways. Understanding its spectroscopic properties in relation to its

precursor and metabolic derivatives is crucial for monitoring its synthesis and subsequent

reactions. This guide focuses on a comparative analysis of orotaldehyde with 6-methyluracil (a

common synthetic starting material), orotic acid (its oxidized form and a key metabolite), and 6-

hydroxymethyluracil (its direct reduced form). The comparison covers various spectroscopic

techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS).

Molecular Structures and Relationships
The relationship between these four compounds is centered around the functional group at the

6-position of the uracil ring. 6-Methyluracil serves as a synthetic precursor, which can be

oxidized to form orotaldehyde. Further oxidation of orotaldehyde yields orotic acid.

Conversely, the reduction of orotaldehyde leads to the formation of 6-hydroxymethyluracil.
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Fig. 1: Relationship between 6-Methyluracil, Orotaldehyde, Orotic Acid, and 6-
Hydroxymethyluracil.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for orotaldehyde, 6-methyluracil,

orotic acid, and 6-hydroxymethyluracil.

UV-Vis Spectroscopy
Compound λmax (nm) Solvent/Form Reference

Orotaldehyde 300 Anhydrous [1]

261 Hydrated [1]

6-Methyluracil ~260 Not Specified

Orotic Acid 274-278 Aqueous [2]

6-Hydroxymethyluracil 275 DMSO [3]

Infrared (IR) Spectroscopy
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Compound
Key Absorptions
(cm⁻¹)

Functional Group
Assignment

Reference

Orotaldehyde ~1700-1740
C=O stretch

(aldehyde)

~2720, ~2820
C-H stretch

(aldehyde)

6-Methyluracil
3090–3040, 2990–

2938
N-H stretch [4][5]

2850–2800 C-H stretch (methyl) [4][5]

1747–1704, 1651–

1644
C=O stretch [4][5]

Orotic Acid 3470 N-H stretch [6]

3123
O-H stretch

(carboxylic acid)
[6]

~1700-1725
C=O stretch

(carboxylic acid)
[6]

6-Hydroxymethyluracil ~3400-3200 O-H stretch (alcohol) [3]

~1700 C=O stretch [3]

~1050 C-O stretch (alcohol) [3]
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Compound
Chemical
Shift (δ,
ppm)

Multiplicity Assignment Solvent Reference

Orotaldehyde ~9.5-10.0 s -CHO Not Specified

~5.8 s C5-H Not Specified

6-

Methyluracil
~2.1 s -CH₃ TFA [7]

~5.7 s C5-H TFA [7]

~11.0, ~11.5 br s N1-H, N3-H DMSO-d₆

Orotic Acid ~6.2 s C5-H D₂O [8]

~11.0, ~11.8 br s N1-H, N3-H DMSO-d₆

~13.0 br s -COOH DMSO-d₆

6-

Hydroxymeth

yluracil

10.66, 7.20 N-H DMSO-d₆ [3]

~5.6 s C5-H DMSO-d₆ [3]

~4.2 s -CH₂OH DMSO-d₆ [3]

~5.0 t -CH₂OH DMSO-d₆ [3]
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Compound
Chemical Shift
(δ, ppm)

Assignment Solvent Reference

Orotaldehyde ~190 C=O (aldehyde) Not Specified

~163, ~151 C2=O, C4=O Not Specified

~145 C6 Not Specified

~110 C5 Not Specified

6-Methyluracil ~164, ~152 C2=O, C4=O Not Specified

~151 C6 Not Specified

~100 C5 Not Specified

~12 -CH₃ Not Specified

Orotic Acid ~168
C=O (carboxylic

acid)
D₂O [9]

~164, ~152 C2=O, C4=O D₂O [9]

~140 C6 D₂O [9]

~118 C5 D₂O [9]

6-

Hydroxymethylur

acil

164.31, 151.85 C=O DMSO-d₆ [3]

138.71 C6 DMSO-d₆ [3]

113.22 C5 DMSO-d₆ [3]

56.31 -CH₂OH DMSO-d₆ [3]

Mass Spectrometry
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Compound
Molecular Ion
(m/z)

Key
Fragments
(m/z)

Ionization
Method

Reference

Orotaldehyde 140 Not Specified EI

6-Methyluracil 126 Not Specified EI [10][11]

Orotic Acid 156
111 ([M-H-

CO₂]⁻)
ESI⁻ [12][13]

6-

Hydroxymethylur

acil

142 Not Specified EI

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary based on the instrumentation and sample

preparation.

UV-Vis Spectroscopy
A solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., water, ethanol,

DMSO). The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0. The

spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of

200-400 nm. The solvent is used as a reference. The wavelength of maximum absorbance

(λmax) is then determined.

Infrared (IR) Spectroscopy
For solid samples, the spectrum is typically obtained using the KBr pellet method or Attenuated

Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground

with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed directly on

the ATR crystal. The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) using a

Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A

trace amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H

and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are

reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry
For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into

the mass spectrometer, where it is vaporized and bombarded with a high-energy electron

beam. For Electrospray Ionization (ESI) Mass Spectrometry, the sample is dissolved in a

suitable solvent and infused into the ion source, where a high voltage is applied to create

charged droplets, leading to gas-phase ions. The mass-to-charge ratio (m/z) of the resulting

ions is then analyzed.

Conclusion
The spectroscopic data presented in this guide highlight the distinct features of orotaldehyde,

6-methyluracil, orotic acid, and 6-hydroxymethyluracil. The presence or absence of

characteristic peaks and shifts in the spectra, particularly in IR and NMR, can be used to

reliably differentiate between these structurally related compounds. This information is

invaluable for monitoring chemical transformations involving these molecules and for their

unambiguous identification in various experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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